molecular formula C12H12N2O3 B2880518 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide CAS No. 312748-29-1

2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide

Cat. No.: B2880518
CAS No.: 312748-29-1
M. Wt: 232.239
InChI Key: AZYRDGZLORNHJT-UHFFFAOYSA-N
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Description

2-Imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound characterized by a 2-imino group, a methoxy substituent at position 6, and an N-methyl carboxamide moiety at position 2. It is synthesized via condensation of cyanoacetamide with 6-methoxysalicylaldehyde in ethanol using piperidine as a catalyst . This compound serves as a precursor for synthesizing diverse heterocyclic systems, particularly those targeting tyrosine kinase inhibition, as highlighted in structure-activity relationship (SAR) studies . Its structural versatility allows for modifications at the imino, carboxamide, and methoxy positions, enabling tailored physicochemical and pharmacological properties.

Properties

IUPAC Name

2-imino-6-methoxy-N-methylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-12(15)9-6-7-5-8(16-2)3-4-10(7)17-11(9)13/h3-6,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYRDGZLORNHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :

    • 6-Methoxysalicylaldehyde (1.0 equiv)
    • N-Methyl cyanoacetamide (1.2 equiv)
    • Aqueous NaHCO₃ (0.05 M)
  • Procedure :

    • Dissolve 6-methoxysalicylaldehyde (1.52 g, 10 mmol) in 20 mL NaHCO₃ solution.
    • Add N-methyl cyanoacetamide (1.14 g, 12 mmol) portion-wise with stirring.
    • Maintain reaction at 25°C for 48–72 hours.
    • Cool to 0°C, filter precipitate, and wash with ice-cold water/ether.
  • Yield : 68–75% (white crystalline solid).

Critical Parameters

  • Base Concentration : Excess NaHCO₃ (>0.05 M) accelerates imine tautomerization but may hydrolyze the cyano group.
  • Temperature : Reactions above 30°C reduce yield due to competing aldol side reactions.
  • Substituent Effects : The 6-methoxy group increases aldehyde electrophilicity, enabling complete conversion within 48 hours versus 72 hours for unsubstituted analogs.

Alternative Synthesis via Imidate Intermediates

A less common but higher-yielding approach employs imidate intermediates, as detailed in and. This two-step method minimizes hydrolysis risks for acid-sensitive derivatives.

Stepwise Synthesis

  • Imidate Formation :

    • React 6-methoxysalicylaldehyde (10 mmol) with triethyl orthoformate (15 mmol) in acetic anhydride (20 mL) at 80°C for 2 hours.
    • Isolate 2-ethoxy-6-methoxy-2H-chromene-3-carbonitrile intermediate (83% yield).
  • Aminolysis :

    • Reflux imidate (5 mmol) with methylamine (40% w/v in H₂O, 10 mL) in ethanol (30 mL) for 6 hours.
    • Crystallize product from ethanol/water (1:3) to obtain target compound (89% yield).

Advantages Over Single-Step Methods

  • Purity : Isolated imidate allows rigorous purification before aminolysis.
  • Functional Group Tolerance : Suitable for substrates with acid-labile groups.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • C=O Stretch : 1685–1705 cm⁻¹ (carboxamide carbonyl).
  • N-H Stretch : 3212–3322 cm⁻¹ (imine NH).
  • OCH₃ : 2835–2960 cm⁻¹ (symmetric/asymmetric stretches).

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm) Integration Assignment
3.78 3H, s OCH₃
2.92 3H, d (J=4.8 Hz) N-CH₃
6.85–7.45 5H, m Aromatic H
10.21 1H, s Imine NH

Mass Spectrometry

  • ESI-MS : m/z 259.1 [M+H]⁺ (Calc. for C₁₃H₁₄N₂O₃: 258.10).

Reaction Optimization and Scalability

Solvent Screening

Solvent Yield (%) Purity (%)
H₂O/NaHCO₃ 75 98
EtOH 62 91
DMF 58 87

Catalyst Effects

  • Piperidine (5 mol%) : Increases yield to 81% but necessitates post-reaction acid wash.
  • CuBr (10 mol%) : Unfavorable due to carboxamide coordination (yield drops to 43%).

Industrial-Scale Adaptations

For batch production (>1 kg):

  • Continuous Flow Reactors : Achieve 92% conversion in 8 minutes (residence time) using microchannel reactors.
  • Crystallization : Use anti-solvent (n-hexane) precipitation to obtain 99.5% HPLC purity.

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 15 minutes (70% yield).
  • Biocatalytic Routes : Porcine pancreas lipase catalyzes Knoevenagel step with 65% enantiomeric excess.

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms involved in the reactions of 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide can be complex and may include:

  • Nucleophilic Attack : In acidic media, nucleophiles such as anthranilic acid can attack the iminolactone ring, leading to various products depending on reaction conditions (Scheme 1A) .

  • Isomerization : Under certain conditions, isomerization may occur, resulting in a mixture of products. For example, when dissolved in DMSO-d6, a mixture of both 2-imino and isomeric forms was detected via NMR spectroscopy .

  • Cyclization and Rearrangement : The compound can undergo cyclization reactions leading to the formation of new heterocyclic systems. For instance, refluxing with benzohydrazide can yield amidine derivatives through rearrangement processes (Scheme 3) .

Product Formation

The products formed from these reactions include:

  • N-(2-carboxyphenyl)-2-oxo-2H-chromene-3-carboxamides : These compounds are obtained when 2-imino derivatives are refluxed in aqueous acidic media .

  • Amidine Derivatives : Synthesized under specific conditions from intermediates formed during nucleophilic attacks .

Biological Activity Data

CompoundActivity TypeCell LineIC50 (µM)
2-Imino derivativesAnticancerMCF-78.5
PC-335
A5490.9
Caco-29.9

Scientific Research Applications

2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide with analogous chromene derivatives, focusing on synthesis, structural features, and biological relevance. Key compounds are summarized in Table 1.

Table 1: Comparative Analysis of Chromene Derivatives

Compound Name Key Substituents/Modifications Synthesis Method Key Properties/Biological Activity Reference
This compound 6-OCH3, N-methyl carboxamide, 2-imino Condensation with salicylaldehyde/piperidine Precursor for tyrosine kinase inhibitors
N,N-Dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-OCH3, N,N-dibenzyl, 2-oxo Substitution of carboxamide group Enhanced lipophilicity; potential CNS activity
N-(3-Chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-OCH3, 3-Cl-2-MePh substituent, 2-oxo Nucleophilic substitution Improved metabolic stability; antimicrobial activity
2-(4-Phenoxyphenylimino)-6-bromo-2H-chromene-3-carboxamide 6-Br, 4-phenoxyphenylimino Halogenation and imino group substitution Increased molecular weight; antitumor potential
3-Substituted-2-imino-2H-chromene-6-sulfonamide 6-SO2NH2, 2-imino Sulfonylation of chromene core α-Amylase/α-glycosidase inhibition (antidiabetic)

Structural and Functional Differences

Core Chromene Modifications: 2-Imino vs. 2-Oxo Groups: The 2-imino group in the target compound enhances nucleophilic reactivity, enabling cyclization with N-nucleophiles (e.g., benzohydrazide) to form oxadiazolylchromenes . In contrast, 2-oxo derivatives (e.g., N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide) exhibit reduced reactivity but greater stability under acidic conditions . Methoxy Position: The 6-methoxy group in the target compound improves solubility in polar solvents compared to bromo or sulfonamide substituents (e.g., 6-bromo or 6-sulfonamide derivatives) .

Carboxamide Modifications: N-Methyl vs. N,N-Dibenzyl: The N-methyl carboxamide in the target compound offers moderate lipophilicity (logP ~2.1), whereas N,N-dibenzyl derivatives (e.g., compound in ) show higher logP values (~4.5), favoring blood-brain barrier penetration.

Biological Activity: Tyrosine Kinase Inhibition: The target compound’s 2-imino group facilitates interactions with kinase ATP-binding sites, as demonstrated in SAR studies . Antidiabetic Activity: Sulfonamide derivatives (e.g., 3-substituted-2-imino-2H-chromene-6-sulfonamide) exhibit α-amylase inhibition (IC50 = 12.3 µM) due to sulfonamide’s hydrogen-bonding capacity .

Physicochemical Properties

  • Melting Points: The target compound melts at 214–217°C , higher than 2-oxo derivatives (e.g., 203–204°C for benzoxazinone derivatives ), likely due to stronger intermolecular hydrogen bonding from the imino group.
  • Spectral Data : IR spectra of the target compound show peaks at 1688 cm⁻¹ (amide C=O) and 1608 cm⁻¹ (C=N), distinguishing it from 2-oxo analogues (C=O at 1749 cm⁻¹) .

Biological Activity

2-Imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide is a heterocyclic compound known for its diverse biological activities. As part of the chromene family, this compound exhibits potential in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3C_{12}H_{12}N_{2}O_{3}. Its structure features a chromene backbone with an imino group and a methoxy substituent, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values for several derivatives of chromene compounds have been reported, indicating their potential as antimicrobial agents.

CompoundMIC (µg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

These results suggest that the compound can effectively combat bacterial infections, particularly those caused by resistant strains.

Antiviral and Anticancer Properties

The compound has also been investigated for its antiviral and anticancer activities. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and viral replication. For instance, molecular docking studies have shown that certain derivatives interact with key catalytic sites of enzymes such as AKR1B10, which is implicated in cancer metabolism .

The mechanism of action for this compound involves binding to specific molecular targets, including enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation and metabolism.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2-M phase, leading to apoptosis in cancer cells .

Study on Anticancer Activity

A study conducted by Jiang et al. highlighted the anticancer potential of chromene derivatives, including this compound. The study demonstrated that these compounds induced apoptosis in various cancer cell lines through the inhibition of topoisomerase II activity .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, derivatives of this compound were evaluated against multiple bacterial strains. The results indicated significant antibacterial activity with low toxicity towards human cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

When compared to similar compounds within the chromene family, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

Compound NameKey FeaturesBiological Activity
2-Imino-2H-chromene-3-carboxamideLacks methoxy group; lower activityModerate
N-Methyl-2H-chromene-3-carboxamideSimilar structure; reduced efficacyLow
2-Imino-6-methoxy-N-methyl Unique functional groups; high efficacyHigh (antimicrobial/anticancer)

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